3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a complex organic compound that features an indole ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole ring, and finally coupling these intermediates with the pyridine derivative under specific reaction conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates with the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles like halogens (Cl2, Br2), nucleophiles like amines (NH3, RNH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: Lacks the methyl group on the indole ring.
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide: Has a different position of the pyridine ring nitrogen.
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N4OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4OS/c1-14-4-2-6-18-16(14)7-10-24(18)11-8-19(25)23-20-22-17(13-26-20)15-5-3-9-21-12-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25) |
InChI Key |
RQCCEFOUQPRCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.